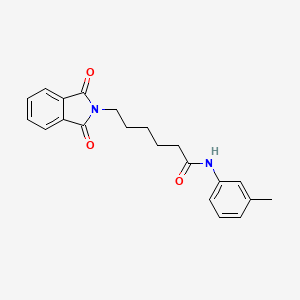

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide

Beschreibung

This compound features a phthalimide moiety (1,3-dioxoisoindoline) linked via a hexanamide chain to a 3-methylphenyl group. Its molecular formula is C₂₀H₁₉N₃O₄ (calculated), with an average molecular weight of approximately 365.39 g/mol.

Eigenschaften

Molekularformel |

C21H22N2O3 |

|---|---|

Molekulargewicht |

350.4 g/mol |

IUPAC-Name |

6-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)hexanamide |

InChI |

InChI=1S/C21H22N2O3/c1-15-8-7-9-16(14-15)22-19(24)12-3-2-6-13-23-20(25)17-10-4-5-11-18(17)21(23)26/h4-5,7-11,14H,2-3,6,12-13H2,1H3,(H,22,24) |

InChI-Schlüssel |

BKDSLIWVPWHLGW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide beinhaltet typischerweise die folgenden Schritte:

Bildung der Phthalimidgruppe: Dies kann durch Reaktion von Phthalsäureanhydrid mit Ammoniak oder einem primären Amin erreicht werden.

Anlagerung des Hexanamid-Rückgrats: Die Phthalimidgruppe wird dann unter Amid-bildenden Bedingungen mit einem Hexansäurederivat umgesetzt, beispielsweise unter Verwendung eines Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base.

Einführung der 3-Methylphenylgruppe: Dieser Schritt beinhaltet die Substitution des Amid-Stickstoffs durch eine 3-Methylphenylgruppe, die durch nukleophile Substitutionsreaktionen erreicht werden kann.

Industrielle Produktionsverfahren

Die industrielle Produktion solcher Verbindungen erfolgt häufig im großen Maßstab unter Verwendung automatisierter Reaktoren und optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz der kontinuierlichen Flusschemie und fortschrittlicher Trennverfahren wie Chromatographie kann die Effizienz des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Phenylring, was zur Bildung hydroxylierter Derivate führt.

Reduktion: Die Reduktion der Phthalimidgruppe kann das entsprechende Amin ergeben.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3).

Reduktionsmittel: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4).

Substitutionsreagenzien: Alkylhalogenide, Acylchloride.

Hauptprodukte

Hydroxylierte Derivate: durch Oxidation gebildet.

Amine: durch Reduktion gebildet.

Substituierte Amide: durch nukleophile Substitution gebildet.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Die Phthalimidgruppe kann starke Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen eingehen, während das Hexanamid-Rückgrat strukturelle Stabilität bietet. Diese Wechselwirkungen können die Aktivität der Zielproteine modulieren und so zu verschiedenen biologischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can form strong hydrogen bonds and hydrophobic interactions, while the hexanamide backbone provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Key Observations :

- 3-Nitrophenyl: The electron-withdrawing nitro group may increase reactivity but could elevate toxicity risks . Hydroxyl/Nitrate Groups: Improve water solubility but may reduce metabolic stability .

Pharmacological and Toxicological Profiles

Anticonvulsant Activity

- Phthalimide-GABA hybrids (e.g., 4-(1,3-dioxo...)-butanamides) exhibit potent anticonvulsant effects in maximal electroshock (MES) tests with reduced neurotoxicity compared to phenytoin .

Genotoxicity

- Phthalimide-nitrate derivatives (C1–C6) showed <6 micronucleated reticulocytes (MNRET)/1000 cells at 100 mg/kg, significantly safer than hydroxyurea (33.7 MNRET/1000 cells) . While the target compound lacks nitrate groups, its phthalimide core may confer similar low genotoxicity.

Neurotoxicity

- Bromophthalimidobutyryl amides with 3-methyl or 4-chlorophenyl groups demonstrated lower neurotoxicity than analogs with nitro substituents . This aligns with the target compound’s 3-methylphenyl group, which may offer a favorable safety profile.

Biologische Aktivität

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide is , with a molecular weight of approximately 329.8 g/mol. The structure features a hexanamide backbone linked to a 1,3-dioxoisoindole moiety.

Physical Properties

The compound is characterized by its solubility in organic solvents and moderate stability under standard laboratory conditions. Its structural uniqueness contributes to its diverse biological activities.

Antibacterial and Antifungal Properties

Research indicates that derivatives of isoindole compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain 1,3-dioxolane derivatives demonstrate potent activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Isoindole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide | Staphylococcus aureus | 625–1250 µg/mL |

| Another Isoindole Derivative | Pseudomonas aeruginosa | 625 µg/mL |

The mechanism through which these compounds exert their antibacterial effects often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways. The presence of the isoindole structure is believed to enhance the lipophilicity of the compounds, facilitating better membrane penetration.

Study 1: Efficacy Against Drug-resistant Strains

A study published in the Journal of Medicinal Chemistry explored the efficacy of various isoindole derivatives against drug-resistant strains of bacteria. The results indicated that certain modifications in the isoindole structure significantly enhanced antibacterial activity compared to existing antibiotics .

Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, researchers evaluated the effects of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide on human cell lines. The findings revealed that while the compound exhibited antibacterial properties, it also showed cytotoxic effects at higher concentrations, necessitating further studies to balance efficacy and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.